![molecular formula C18H16N4O4S2 B3304861 4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide CAS No. 921910-79-4](/img/structure/B3304861.png)
4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide
Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, pain, microbial infections, and cancer .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways related to their targets, leading to downstream effects such as reduced inflammation, pain relief, microbial death, or cancer cell apoptosis .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structure . These properties can influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The effects of thiazole derivatives can range from reduced inflammation and pain to the death of microbial or cancer cells, depending on the specific targets and pathways they affect .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
4-[[2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c19-17(24)12-6-8-13(9-7-12)20-16(23)10-14-11-27-18(21-14)22-28(25,26)15-4-2-1-3-5-15/h1-9,11H,10H2,(H2,19,24)(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGFRMVZMPVINY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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